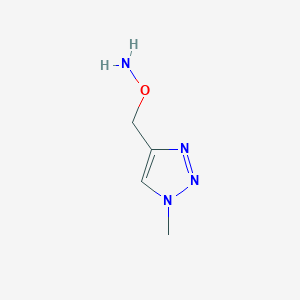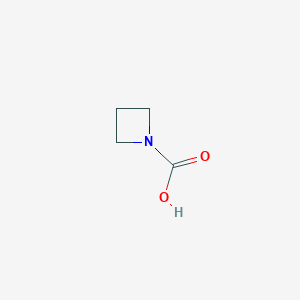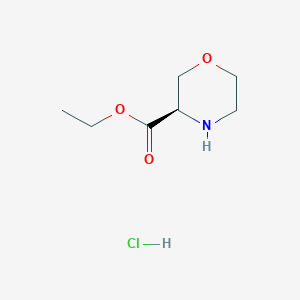
O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: The use of flow chemistry and continuous processing can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups attached to it.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine is used as a ligand in coordination chemistry, particularly in the stabilization of metal ions in catalytic processes .
Biology: In biological research, this compound is used in the development of enzyme inhibitors and as a building block for the synthesis of bioactive molecules .
Industry: In industrial applications, it is used in the synthesis of advanced materials, including polymers and nanomaterials .
Wirkmechanismus
The mechanism of action of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine involves its ability to coordinate with metal ions, thereby stabilizing them and enhancing their catalytic activity. This coordination can influence various biochemical pathways, depending on the specific metal ion and the biological context .
Vergleich Mit ähnlichen Verbindungen
- 1-(1H-1,2,3-Triazol-4-yl)methanamine
- 1-(1H-1,2,3-Triazol-4-yl)methylhydrazine
- 1-(1H-1,2,3-Triazol-4-yl)methylhydroxylamine
Uniqueness: O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. This makes it particularly valuable in the development of novel catalysts and bioactive compounds .
Eigenschaften
Molekularformel |
C4H8N4O |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
O-[(1-methyltriazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C4H8N4O/c1-8-2-4(3-9-5)6-7-8/h2H,3,5H2,1H3 |
InChI-Schlüssel |
LUWOPBUYFCEFAM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)

![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)


![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)



